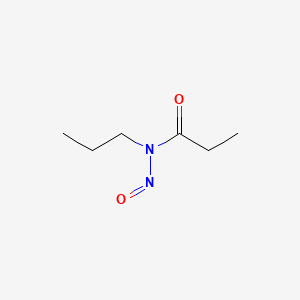
Propionamide, N-nitroso-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, N-nitroso-N-propyl- is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and effects in various environments, including food, water, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso compounds, including Propionamide, N-nitroso-N-propyl-, typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite under solvent-free conditions, which offers broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods: Industrial production methods for nitrosamines often involve similar nitrosation reactions, but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Propionamide, N-nitroso-N-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
Propionamide, N-nitroso-N-propyl- has several scientific research applications:
Chemistry: It is used in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its carcinogenic properties.
Medicine: Research focuses on its potential role in drug development and its effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Propionamide, N-nitroso-N-propyl- involves its interaction with biological molecules, leading to the formation of reactive intermediates that can cause DNA damage and other cellular effects . The molecular targets and pathways involved include DNA, proteins, and other cellular components.
Comparaison Avec Des Composés Similaires
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison: Propionamide, N-nitroso-N-propyl- is unique in its specific structure and reactivity. Compared to other nitrosamines like NDMA and NDEA, it may have different biological effects and reactivity profiles. For example, NDMA is known for its high carcinogenic potential, while Propionamide, N-nitroso-N-propyl- may have different toxicological properties .
Propriétés
Numéro CAS |
65792-56-5 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
N-nitroso-N-propylpropanamide |
InChI |
InChI=1S/C6H12N2O2/c1-3-5-8(7-10)6(9)4-2/h3-5H2,1-2H3 |
Clé InChI |
KKIWLGAMEWOSQL-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)CC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



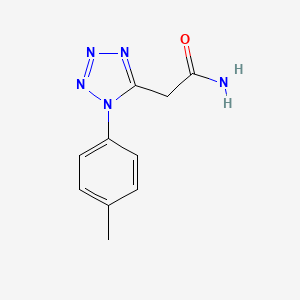

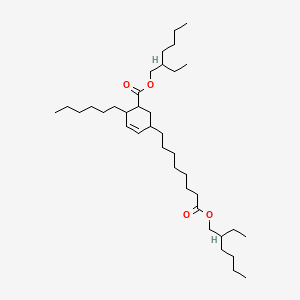
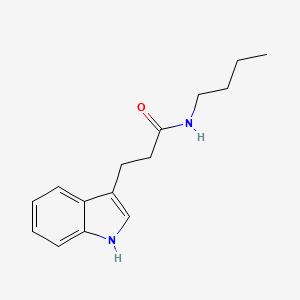
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
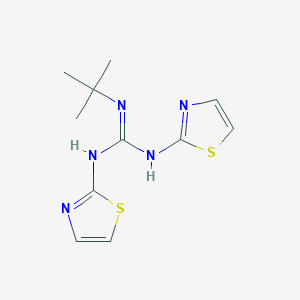
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)


![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
